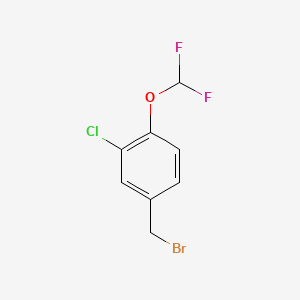
3-Oxo-posaconazole (3-oxo-1-piperazinyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-posaconazole (3-oxo-1-piperazinyl) is a chemical compound recognized as an impurity in the antifungal medication posaconazole. Posaconazole is a broad-spectrum triazole antifungal used to treat various fungal infections, including aspergillosis, candidiasis, and mucormycosis. The molecular formula of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is C37H40F2N8O5, and it has a molecular weight of 714.76 g/mol .
Preparation Methods
The preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) involves synthetic routes that are typically used in the production of posaconazole. The compound is formed as an impurity during the manufacturing process of posaconazole. Specific synthetic routes and reaction conditions for the preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) are not widely documented, as it is primarily an impurity rather than a target compound for industrial production.
Chemical Reactions Analysis
3-Oxo-posaconazole (3-oxo-1-piperazinyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
3-Oxo-posaconazole (3-oxo-1-piperazinyl) has several scientific research applications, including:
Antifungal Activity: The compound has been studied for its potential antifungal activity.
Impurity Analysis: The compound is primarily recognized as an impurity in posaconazole production.
Chemical Research: The compound’s structure and reactivity make it a valuable subject for chemical research, particularly in the study of triazole antifungals and their impurities.
Mechanism of Action
The mechanism of action of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. posaconazole, the parent compound, exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
3-Oxo-posaconazole (3-oxo-1-piperazinyl) can be compared with other similar compounds, particularly other impurities and analogs of posaconazole. Some similar compounds include:
Posaconazole: The parent compound, a broad-spectrum triazole antifungal.
Other Triazole Antifungals: Compounds such as fluconazole, itraconazole, and voriconazole, which share similar antifungal mechanisms but differ in their chemical structures and spectrum of activity.
Posaconazole Impurities: Other impurities formed during the production of posaconazole, which may have similar chemical structures but different properties and activities.
Properties
CAS No. |
357189-94-7 |
|---|---|
Molecular Formula |
C37H40F2N8O5 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |
InChI |
InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |
InChI Key |
ZZDLBPMUUVZXAY-UZGSICAYSA-N |
SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonyms |
2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-3-oxo-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-t |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


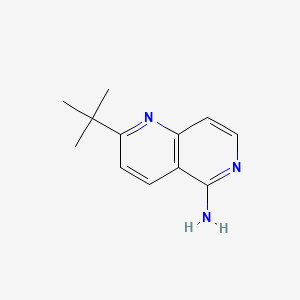
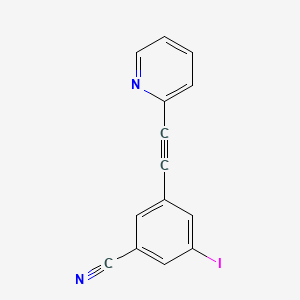
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)
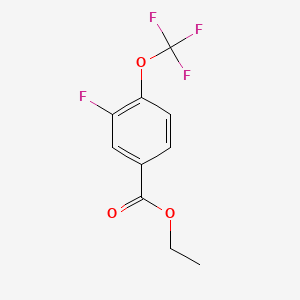
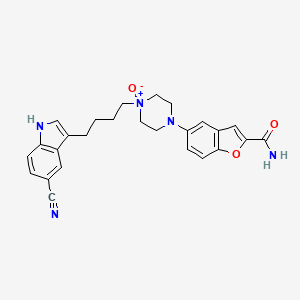
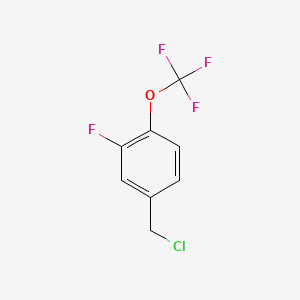
![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)
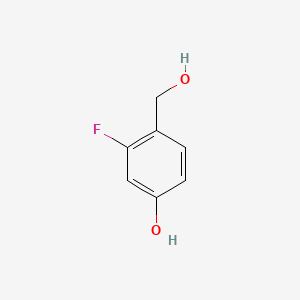
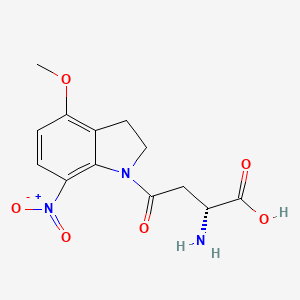
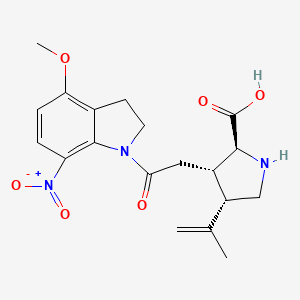
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
